molecular formula C21H16F3N5O2 B464189 5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 496031-79-9

5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B464189
CAS No.: 496031-79-9
M. Wt: 427.4g/mol
InChI Key: ULWYJGOHMGKKDL-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class of compounds is known for its diverse biological activities and significant therapeutic potential . The compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylmethyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

The synthesis of 5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps. One common method includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are typically carried out under controlled conditions to ensure high yields and purity. Industrial production methods often involve the use of acyclic reagents and optimized reaction conditions to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. For instance, it has been shown to inhibit PI3Kγ, a key enzyme involved in various cellular processes . By inhibiting this enzyme, the compound can modulate signaling pathways that are critical for cell growth, survival, and proliferation. This mechanism of action makes it a promising candidate for the treatment of cancer and other diseases.

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include zaleplon, indiplon, and ocinaplon, which are known for their sedative and anxiolytic properties . the presence of the trifluoromethyl group in this compound enhances its biological activity and specificity, making it a valuable addition to the pyrazolo[1,5-a]pyrimidine family.

Properties

CAS No.

496031-79-9

Molecular Formula

C21H16F3N5O2

Molecular Weight

427.4g/mol

IUPAC Name

5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H16F3N5O2/c1-31-15-6-2-5-14(8-15)17-9-18(21(22,23)24)29-19(28-17)16(12-27-29)20(30)26-11-13-4-3-7-25-10-13/h2-10,12H,11H2,1H3,(H,26,30)

InChI Key

ULWYJGOHMGKKDL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CN=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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